molecular formula C15H14BrClO B057469 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 461432-23-5

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No. B057469
M. Wt: 325.63 g/mol
InChI Key: ZUNCHZBITMUSRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and chloro-substituted benzene derivatives often involves nucleophilic substitution reactions and Wittig-Horner reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, indicating a possible pathway for synthesizing related compounds (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals planarity and E configuration around certain bonds. For example, in the structure of (E)-N'-(4-Chlorobenzylidene)- derivatives, the molecules display relatively planar structures with specific dihedral angles between benzene rings, suggesting that similar structural characteristics could be expected in 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (A. Subashini et al., 2012).

Chemical Reactions and Properties

Bromobenzyl compounds engage in various chemical reactions, including nucleophilic substitution and reduction reactions. For instance, 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized through elimination, reduction, and bromination reactions, demonstrating the reactivity of bromo- and chloro-substituted benzene derivatives in forming complex structures (H. Bi, 2014).

Physical Properties Analysis

The physical properties, such as photoluminescence, of bromo-substituted benzene derivatives are significant for their potential applications. The compound 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibited notable fluorescence intensity differences between solution and solid states, suggesting interesting photophysical characteristics for related compounds (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical behavior, including reactivity towards different types of chemical reactions, is crucial for understanding the utility of such compounds. The synthesis and reactivity of bromo- and chloro-substituted compounds in creating novel structures like CCR5 antagonists highlight the diverse chemical properties and potential applications of these molecules (H. Bi, 2014).

Scientific Research Applications

  • Ring Halogenations of Polyalkylbenzenes : This study explores the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, which is relevant for the synthesis of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

  • Synthesis of N-Piperidine Benzamides CCR5 Antagonists : The compound has been used in the synthesis of CCR5 antagonists, which are non-peptide and exhibit bioactivity, potentially significant in medical research (Cheng De-ju, 2015).

  • Synthesis of N-allyl-4-piperidyl Benzamide Derivatives : Similar to the above, this research focuses on synthesizing novel CCR5 antagonists, which are crucial in studying diseases like HIV (Cheng De-ju, 2014).

  • Synthesis of a Novel CCR5 Antagonist : Again, this research demonstrates the synthesis of a non-peptide CCR5 antagonist, indicating the compound's importance in medicinal chemistry (H. Bi, 2015).

  • Synthesis and Characterization of non-peptide Antagonists : This study involves the synthesis of Benzamide derivatives, which are CCR5 antagonists with potential therapeutic applications (H. Bi, 2015).

  • Preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide : This research also focuses on creating a novel CCR5 antagonist, underlining the compound's role in pharmaceutical development (H. Bi, 2014).

  • Synthesis of 1-[3-(3-benzyl-4-ethoxybenzyl)-4-chlorophenyl]-1,6-dideoxy-β-D-glucopyranose : The compound is used in synthesizing structures for studying impurities in tianagliflozin, a drug used in diabetes treatment (Xie Ya-fe, 2014).

  • Spectrophotometric Determination of Anionic Surfactants : The derivatives of this compound were synthesized and evaluated as cationic reagents for determining anionic surfactants in river waters (Higuchi et al., 1980).

Safety And Hazards

When handling “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, it is recommended to wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

As “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is an impurity of Dapagliflozin , a drug used for the treatment of type 2 diabetes, future research could focus on improving the synthesis process to reduce the formation of this impurity. Additionally, further studies could investigate the potential effects of this impurity on the efficacy and safety of Dapagliflozin.

properties

IUPAC Name

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNCHZBITMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433931
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
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Molecular Weight

325.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

CAS RN

461432-23-5
Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=461432-23-5
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Record name 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
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Record name 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of Et3SiH (400 mL, 2.51 mol and 5-bromo-2-chloro-4′-ethoxybenzophenone (390 g, 1.15 mol) in 900 mL of a 1:2 mixture 1,2-dichloroethane/MeCN at 10° C. was added BF3.Et2O (150 mL, 1.58 mol) at such a rate that the temperature did not exceed 20°. Caution a moderate exotherm insues during the addition. After stirring overnight at 20° C., HPLC revealed the reaction to be 90% complete. After adding an additional 40 mL Et3SiH and 15 mL of BF3.Et2O, the reaction was heated to 50° for 3 hr. (Note elevated temperatures increase formation of the Ritter reaction product N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine). Upon cooling, the reaction was quenched with 120 g of KOH in 300 mL of H2O. After stirring 2 hr, the layers were separated. The aqueous layer was extracted 2× with CH2Cl2; the combined organic layers were washed 1× with 300 mL portions of 2M KOH, 2× with H2O containing 10% brine to aid phase separation and with brine 2× prior to drying over Na2SO4. After removal of the volatiles, the residue was recrystallized from absolute EtOH to yield 230 g of 5-bromo-2-chloro-4′-ethoxydiphenylmethane as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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390 g
Type
reactant
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150 mL
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reactant
Reaction Step One
Name
1,2-dichloroethane MeCN
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-acetyl 5-bromo-2-chloro-4′-ethoxydiphenylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of Example 1A (1.440 kg, 4.26 mol) in anhydrous THF (7.2 L) under nitrogen was added sodium boronhydride (161 g, 4.26 mol) in one portion at 10˜15° C. After stirring for 30 min, the mixture was cooled to −5˜0° C. and aluminum (III) chloride (1136 g, 8.52 mol) was added carefully portionwise to the reaction mixture over 2 h. The reaction mixture was stirred at 0˜5° C. for 3 h after the addition. The reaction mixture was refluxed (65˜70° C.) for 15 h. The reaction was concentrated and water (5 kg) was added dropwise slowly in 3˜4 h under nitrogen atmosphere so that the internal temperature did not exceed 40° C. The reaction mixture was stirred for 3 h at 0˜5° C. The precipitate was filtered and washed with water (1.5 L). The crude product was then dissolved in 7.2 L absolute ethanol at 50˜55° C. The solution was slowly cooled to 25° C. in 3 h and at 10˜15° C. for 10 h, and 0˜5° C. for 2 h. The slurry was filtered and the solid was washed with chilled ethanol (500 mL) and dried under vacuum at 35° C. to afford the crude product. This product was recrystallized from absolute ethanol (5 L) once more and dried under vacuum at 35° C. to give the desired product (1.310 kg, yield 94%; HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H,), 6.85 (d, J=8.8 Hz, 2H,), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
1.44 kg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
7.2 L
Type
solvent
Reaction Step One
Quantity
1136 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

At −20° C., BF3.Et2O (0.75 mL) was added slowly into a solution of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (2 g) and Et3SiH (2 mL) in dry DCM (5 mL) and CH3CN (10 mL), then the mixture was stirred at room temperature for overnight. 7M KOH was slowly added into the mixture, and then the mixture was extracted with DCM, the organic phases were combined, dried over Na2SO4 and concentrated to obtain the crude product. The crude product was purified by silica-gel column chromatography (PE/EA=10/1) to obtain 3 g of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1440 g, 4.26 mol) and triethylsilane (1.37 L, 8.6 mol) in trifluoroacetic acid (820 mL) was slowly added trifluoromethanesulfonic acid (1.9 mL). After refluxing for 6 hours, additional triethylsilane (400 mL, 2.47 mol) was added. After refluxing for another 8 hours, the mixture was evaporated under reduced pressure. The residue was dissolved in dichloromethane (20 L), washed with water (10 L), aqueous sodium carbonate (10 L), and brine (10 L), and concentrated to give crude product. The crude product was distilled to remove (Et3Si)2O under vacuum. The residue was recrystallized from absolute ethanol (5 L) and dried under vacuum to give compound 3 (1310 g, 94% yield, HPLC purity>99%).
Quantity
1440 g
Type
reactant
Reaction Step One
Quantity
1.37 L
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
820 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
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Citations

For This Compound
6
Citations
V Mascitti, TS Maurer, RP Robinson… - Journal of medicinal …, 2011 - ACS Publications
Compound 4 (PF-04971729) belongs to a new class of potent and selective sodium-dependent glucose cotransporter 2 inhibitors incorporating a unique dioxa-bicyclo[3.2.1]octane (…
Number of citations: 119 pubs.acs.org
D Bernhardson, TA Brandt, CA Hulford… - … Process Research & …, 2014 - ACS Publications
The development and optimization of a scalable synthesis of sodium-dependent glucose cotransporter 2 inhibitor, ertugliflozin, for the treatment of type-2 diabetes is described. …
Number of citations: 39 pubs.acs.org
J Talode, D Kato, H Nagae, H Tsurugi… - The Journal of …, 2020 - ACS Publications
Nickel- and palladium-catalyzed Fukuyama coupling reactions of a d-gluconolactone-derived thioester with arylzinc reagents at ambient temperature provided the corresponding …
Number of citations: 7 pubs.acs.org
VV Triantakonstanti, OG Mountanea, KEC Papoulidou… - Tetrahedron, 2018 - Elsevier
A new method for the diastereoselective synthesis of enantiomerically pure ertugliflozin was developed. The crucial step involves an aldol condensation between 1-(4-chloro-3-(4-…
Number of citations: 6 www.sciencedirect.com
M Seki, SR Tapkir, MR Nadiveedhi… - The Journal of …, 2023 - ACS Publications
Disclosed herein is a novel and efficient synthesis of dapagliflozin and canagliflozin, the most advanced sodium glucose cotransporter 2 inhibitors (SGLT2 inhibitors), for the treatment of …
Number of citations: 3 pubs.acs.org
L Bueno, JW Manoel, M Koetz, AT Henriques… - Drug Analytical …, 2022 - seer.ufrgs.br
A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities. A Waters® Acquity UPLC H…
Number of citations: 2 www.seer.ufrgs.br

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